molecular formula C13H11BrINO2 B1439443 [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol CAS No. 1198569-39-9

[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol

Cat. No. B1439443
CAS RN: 1198569-39-9
M. Wt: 420.04 g/mol
InChI Key: UONIVNSGZDAIPR-UHFFFAOYSA-N
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Description

“[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol” is a chemical compound with the molecular formula C13H11BrINO2 and a molecular weight of 420.04 . It has potential applications in various areas of scientific research.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C13H11BrINO2), molecular weight (420.04), and potential applications in scientific research .

Scientific Research Applications

  • Synthetic Applications in Carbohydrate Chemistry : The synthesis of 2-deoxy-2-iodo-D-mannopyranose derivatives using similar compounds demonstrates the potential of “[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol” in carbohydrate chemistry (Miljković et al., 1992).

  • Molecular Structure and Crystallography : The compound “N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide” was prepared in a study, indicating the relevance of similar structures in understanding molecular and crystal structures (San-Jun Peng & H. Hou, 2008).

  • Catalysis in Organic Synthesis : A study exploring the NO2 oxidation of 5-substituted guaiacyl compounds highlights the potential role of similar compounds in organic synthesis and catalysis (Dimmel et al., 1996).

  • Medicinal Chemistry and Drug Synthesis : The synthesis of pyrrolo[3,4-b]pyridin-5-one, as demonstrated in a study, suggests the utility of similar compounds in medicinal chemistry and the synthesis of novel drugs (Janvier et al., 2002).

  • Development of New Synthetic Methods : Research on the substitution effects on the methanolysis of certain benzonitriles shows the potential of “this compound” in developing new synthetic methods in chemistry (Lu et al., 2002).

  • Synthesis of Pyridine Alkaloids : The compound is potentially useful in the synthesis of complex pyridine alkaloids, as seen in the synthesis of theonelladines and niphatesine (Teubner & Gerlach, 1993).

  • Organic Chemistry and Catalytic Reduction : A study on the catalytic reduction of related compounds in organic chemistry suggests potential applications in various organic synthesis processes (Yamanaka, 1959).

Biochemical Analysis

Biochemical Properties

[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and apoptosis. Additionally, it can impact the expression of genes involved in oxidative stress response and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This compound may also interact with transcription factors, leading to changes in gene expression. The inhibition of specific enzymes by this compound can result in the accumulation or depletion of certain metabolites, thereby affecting cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular processes, such as sustained oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that may have distinct biological activities. The interactions between this compound and metabolic enzymes can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity. For example, this compound may be transported into cells via organic anion transporters, and its distribution within cellular compartments can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within mitochondria, endoplasmic reticulum, or nucleus can influence its interactions with enzymes, transcription factors, and other biomolecules, thereby modulating cellular processes .

properties

IUPAC Name

(6-bromo-4-iodo-5-phenylmethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONIVNSGZDAIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Br)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224160
Record name 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198569-39-9
Record name 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198569-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol
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